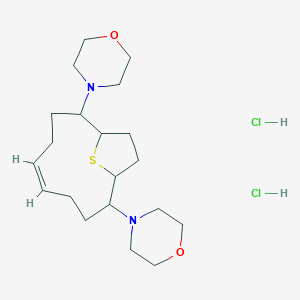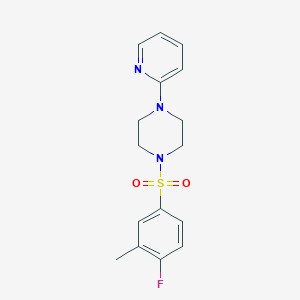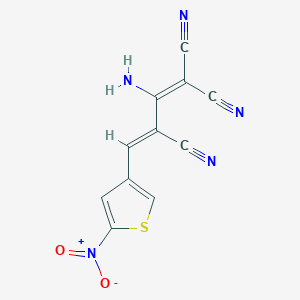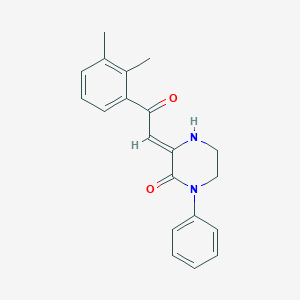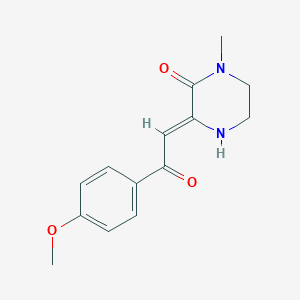
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide, also known as BMS-986165, is a small molecule drug that has been developed for the treatment of autoimmune diseases and inflammatory disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide is a selective inhibitor of the TYK2 enzyme, which is involved in the signaling pathways of several cytokines that are implicated in the pathogenesis of autoimmune diseases and inflammatory disorders. By inhibiting TYK2, 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide can block the production of pro-inflammatory cytokines and reduce inflammation.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has been shown to have potent anti-inflammatory activity in preclinical studies. In addition to reducing the production of pro-inflammatory cytokines, 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has also been shown to reduce the infiltration of immune cells into inflamed tissues. 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has a good safety profile and has not shown any significant toxic effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has a good pharmacokinetic profile and can be administered orally. However, 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has some limitations for lab experiments. It is a selective inhibitor of TYK2 and may not be effective in all autoimmune diseases and inflammatory disorders. In addition, the mechanism of action of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide is not fully understood, and further research is needed to elucidate its effects on immune cells and cytokine signaling pathways.
Orientations Futures
For research include the evaluation of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide in additional preclinical models of autoimmune diseases and inflammatory disorders. Further research is also needed to elucidate the mechanism of action of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide and to identify potential biomarkers for patient selection and monitoring. In addition, the development of combination therapies that target multiple cytokine signaling pathways may improve the efficacy of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide in the treatment of autoimmune diseases and inflammatory disorders.
Méthodes De Synthèse
The synthesis of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide involves several steps starting from commercially available starting materials. The first step involves the preparation of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride, which is then reacted with 3-methoxypropylamine to give the desired product. The synthesis of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has been reported in the literature and can be scaled up for commercial production.
Applications De Recherche Scientifique
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has been studied extensively in preclinical models of autoimmune diseases and inflammatory disorders. In these studies, 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has shown potent anti-inflammatory activity and has been shown to inhibit the production of pro-inflammatory cytokines. 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has also been shown to reduce disease severity in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
Nom du produit |
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C12H18BrNO4S |
Poids moléculaire |
352.25 g/mol |
Nom IUPAC |
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO4S/c1-9-7-11(18-3)12(8-10(9)13)19(15,16)14-5-4-6-17-2/h7-8,14H,4-6H2,1-3H3 |
Clé InChI |
PXZXJKUDJWJCFE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCCCOC)OC |
SMILES canonique |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCCCOC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B222805.png)
![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)


![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
